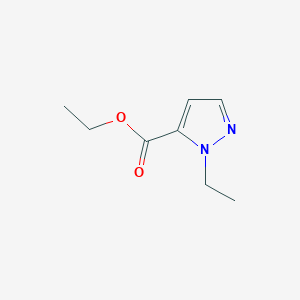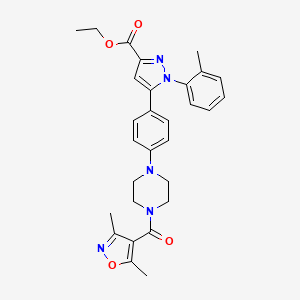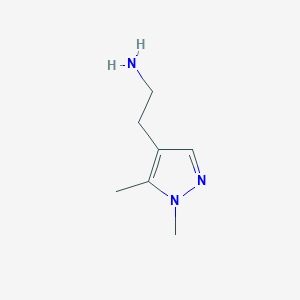
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Descripción general
Descripción
“2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine”, consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazole derivatives, including 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, have been found to possess antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the development of new antimicrobial drugs .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory activity . This means they can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions .
Anticancer Activity
Pyrazole derivatives have shown potential in cancer treatment due to their anticancer properties . They can inhibit the growth of cancer cells, making them a promising area of research for the development of new anticancer drugs .
Analgesic Activity
These compounds have been found to have analgesic, or pain-relieving, properties . This makes them potentially useful in the development of new pain relief medications .
Anticonvulsant Activity
Pyrazole derivatives have been found to possess anticonvulsant properties . This means they can help to prevent or reduce the severity of seizures, making them potentially useful in the treatment of epilepsy and other seizure disorders .
Anthelmintic Activity
These compounds have been found to have anthelmintic activity . This means they can kill parasitic worms, making them potentially useful in the treatment of parasitic worm infections .
Antioxidant Activity
Pyrazole derivatives have been found to possess antioxidant properties . This means they can neutralize harmful free radicals in the body, which can help to prevent a variety of health problems, including heart disease and cancer .
Herbicidal Activity
Finally, these compounds have been found to have herbicidal properties . This means they can kill or inhibit the growth of plants, making them potentially useful in the development of new herbicides .
Mecanismo De Acción
The mechanism of action of pyrazoles and their derivatives can vary depending on their structure and the biological system they interact with. For instance, some pyrazoles have been found to inhibit protein glycation, display antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The specific mechanism of action for “2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine” was not found in the available resources.
Propiedades
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQEKWDMRIOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)
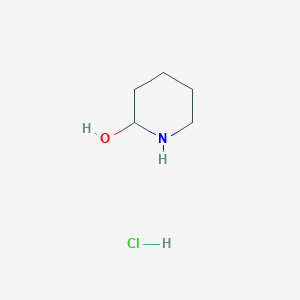
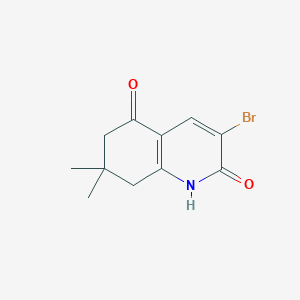



![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)
